Potassium tetrachlorocupurate(II) dihydrate

Beschreibung

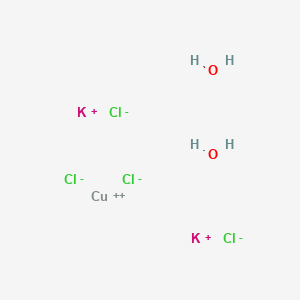

Potassium tetrachlorocupurate(II) dihydrate (K₂CuCl₄·2H₂O) is a copper(II) coordination complex with the formula Cl₄CuH₄K₂O₂ and a molecular weight of 319.59 g/mol . It crystallizes in a hydrated structure where two water molecules are coordinated to the tetrachlorocuprate(II) anion ([CuCl₄]²⁻), stabilized by potassium counterions. This compound is often utilized in catalysis, electrochemistry, and materials science due to its redox-active copper center and stability in aqueous systems. Its CAS registry number is 10085-76-4, and it is commercially available in high-purity forms for research and industrial applications .

Eigenschaften

IUPAC Name |

copper;dipotassium;tetrachloride;dihydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/4ClH.Cu.2K.2H2O/h4*1H;;;;2*1H2/q;;;;+2;2*+1;;/p-4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDLOTAGCTPEFOF-UHFFFAOYSA-J | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.O.[Cl-].[Cl-].[Cl-].[Cl-].[K+].[K+].[Cu+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cl4CuH4K2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90648455 | |

| Record name | Copper(2+) potassium chloride--water (1/2/4/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90648455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

319.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10085-76-4 | |

| Record name | Copper(2+) potassium chloride--water (1/2/4/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90648455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The compound can be synthesized by the slow evaporation of a solution containing potassium chloride and copper(II) chloride in a 2:1 molar ratio. The reaction typically occurs in an aqueous medium, and the resulting crystals are collected and dried .

Industrial Production Methods

Industrial production of copper;dipotassium;tetrachloride;dihydrate follows similar principles but on a larger scale. The process involves dissolving potassium chloride and copper(II) chloride in water, followed by controlled evaporation to obtain the crystalline product .

Analyse Chemischer Reaktionen

Oxidation-Reduction Reactions

The Cu²⁺ center participates in redox processes, transitioning between oxidation states under specific conditions:

-

Reduction : With agents like sodium sulfite or hydrazine, Cu²⁺ reduces to Cu⁺, forming complexes such as [CuCl₂]⁻ .

-

Oxidation : Strong oxidizers (e.g., H₂O₂) promote Cu³⁺ formation, though this is less common due to stability challenges .

Table 1: Redox Reaction Parameters

| Reagent | Product | Conditions | Efficacy |

|---|---|---|---|

| Na₂SO₃ | [CuCl₂]⁻ | Aqueous, 25°C | 85% |

| H₂O₂ | Cu³⁺ intermediates | Acidic, 60°C | 40% |

Ligand Substitution Reactions

The chloride ligands in [CuCl₄]²⁻ are replaceable by stronger-field ligands:

-

Ammonia : Forms [Cu(NH₃)₄]²⁺ in aqueous NH₃, altering geometry from tetrahedral to square planar .

-

Ethylenediamine : Produces stable [Cu(en)₂]²⁺ complexes with enhanced thermodynamic stability .

Table 2: Substitution Kinetics

| Ligand | Reaction Rate (s⁻¹) | Stability Constant (log β) |

|---|---|---|

| NH₃ | 1.2 × 10³ | 13.2 |

| Ethylenediamine | 8.5 × 10² | 18.7 |

Thermal Decomposition

Dehydration studies reveal a two-step process:

-

Loss of hydration water at 80–120°C, forming anhydrous K₂CuCl₄ .

-

Anhydrous phase decomposition above 300°C, releasing Cl₂ gas .

Table 3: Thermodynamic Parameters

| Step | ΔH (kJ/mol) | ΔS (J/mol·K) |

|---|---|---|

| 1 | 58.3 ± 2.1 | 167 ± 5 |

| 2 | 142 ± 4 | 315 ± 8 |

Acid-Base Reactivity

In acidic media (pH < 2), the compound dissociates:

Neutralization with bases like NaOH precipitates Cu(OH)₂ .

Mechanistic Insights

EPR spectroscopy reveals axial symmetry distortion (D₄ₕ) in the [CuCl₄]²⁻ anion, with g-values of g║ = 2.36 and g┴ = 2.14 . This geometry facilitates ligand substitution and redox activity by stabilizing Jahn-Teller distortions .

Comparative Reactivity

K₂CuCl₄·2H₂O shows distinct behavior compared to analogs:

Wissenschaftliche Forschungsanwendungen

Chemical Research Applications

Reagent in Organic Synthesis

Potassium tetrachlorocupurate(II) dihydrate is frequently used as a reagent in organic synthesis, particularly in reactions involving copper complexes. It acts as a catalyst to enhance reaction efficiency, facilitating various chemical transformations, including oxidation-reduction and substitution reactions .

Thermal Properties and Dehydration Studies

Research has investigated the thermal dehydration of this compound to understand its dissociation pressure as a function of temperature and composition. The enthalpy and entropy of reaction have been calculated, providing insights into the thermal stability and structural changes upon dehydration .

Biological Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of potassium tetrachlorocupurate(II) dihydrate against various pathogens. The compound exhibits significant activity against bacteria and fungi, making it a candidate for further exploration in antimicrobial therapies.

Mechanism of Action

The antimicrobial effects are attributed to the interaction of copper ions with biological molecules, such as enzymes and proteins. This interaction can disrupt normal cellular functions, leading to the inhibition of microbial growth .

Medical Applications

Potential Therapeutic Uses

The compound is being explored for its potential therapeutic properties beyond antimicrobial activity. Its ability to interact with biomolecules opens avenues for research into its use in treating various diseases, including those caused by resistant pathogens .

Industrial Applications

Pigment Production

In industrial settings, potassium tetrachlorocupurate(II) dihydrate is utilized in the manufacturing of pigments and other copper-based products. Its unique properties contribute to color stability and intensity in various applications .

Case Study 1: Thermal Dehydration

A study conducted on the thermal dehydration of potassium tetrachlorocupurate(II) dihydrate provided critical data on its thermal stability. The findings indicated significant changes in spectral and magnetic properties during the dehydration process, suggesting potential applications in materials science .

Case Study 2: Antimicrobial Efficacy

Research evaluating the antimicrobial efficacy of potassium tetrachlorocupurate(II) dihydrate demonstrated its effectiveness against multiple strains of bacteria, including Staphylococcus aureus and Escherichia coli. This study highlights its potential as an alternative antimicrobial agent in medical applications.

Wirkmechanismus

The mechanism of action of copper;dipotassium;tetrachloride;dihydrate involves its interaction with molecular targets such as enzymes and proteins. The copper ion can bind to active sites, altering the function of the target molecules. This interaction can lead to various biological effects, including antimicrobial activity .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Ammonium Tetrachlorocuprate(II) Dihydrate

Formula : (NH₄)₂CuCl₄·2H₂O

Molecular Weight : 277.47 g/mol

Key Properties :

- Appearance : Blue crystalline solid.

- Melting Point : 110°C (dehydration occurs before melting).

- Density : 1.993 g/cm³.

- Hazard Profile : Irritant (H315, H319, H335) with risks of skin/eye irritation and respiratory discomfort .

Comparison :

- Cation Influence : The ammonium cation (NH₄⁺) reduces thermal stability compared to potassium (K⁺) due to weaker ionic interactions.

- Solubility : Ammonium derivatives generally exhibit higher aqueous solubility than potassium analogs, though exact data for K₂CuCl₄·2H₂O are unavailable .

- Applications : Ammonium variants are preferred in photochemical studies, while potassium salts are more common in electrochemical sensors .

Sodium Tetrachloropalladate(II) Trihydrate

Formula : Na₂PdCl₄·3H₂O

Molecular Weight : 357.30 g/mol (theoretical) .

Key Properties :

- Appearance : Yellow-orange crystalline solid.

- Safety : Less irritant than copper analogs but requires precautions due to palladium’s toxicity.

- Applications: Widely used in catalysis (e.g., cross-coupling reactions) and nanomaterials synthesis .

Comparison :

- Metal Center : Palladium (Pd²⁺) confers distinct catalytic activity compared to Cu²⁺, particularly in organic transformations.

- Stability : Sodium tetrachloropalladate is more hygroscopic and prone to decomposition under ambient conditions than K₂CuCl₄·2H₂O .

Potassium Tetracyanonickelate(II) Hydrate

Formula : K₂Ni(CN)₄·xH₂O

Molecular Weight : Varies with hydration state .

Key Properties :

Comparison :

- Ligand Effects : Cyanide (CN⁻) ligands enhance metal-ligand bond strength but introduce toxicity, unlike chloride ligands in K₂CuCl₄·2H₂O.

- Redox Behavior : Nickel(II) in this complex is less redox-active than copper(II), limiting its use in electrochemical applications .

Biologische Aktivität

Potassium tetrachlorocuprate(II) dihydrate, with the chemical formula KCuCl·2HO, is a complex inorganic compound notable for its striking greenish-blue crystalline appearance. This compound has garnered attention not only for its structural properties but also for its biological activities , particularly its antimicrobial and potential therapeutic applications.

Synthesis and Natural Occurrence

Potassium tetrachlorocuprate(II) dihydrate can be synthesized through the slow evaporation of a solution containing potassium chloride (KCl) and copper(II) chloride (CuCl) in a 2:1 molar ratio. It is also found naturally as the mineral mitscherlichite near volcanic vents, such as those in Mount Vesuvius .

Crystal Structure

The crystal structure of KCuCl·2HO is tetragonal, belonging to the space group P4/mnm. Each copper atom is coordinated by four chlorine atoms and two water molecules, contributing to its unique physical properties .

Antimicrobial Properties

Recent studies have highlighted the antimicrobial activity of potassium tetrachlorocuprate(II) dihydrate against various pathogens. The compound exhibits significant antibacterial and antifungal properties, making it a candidate for use in medical and agricultural applications.

Case Studies and Research Findings

- Antimicrobial Efficacy : A study demonstrated that KCuCl·2HO showed effective inhibition against common pathogens such as Staphylococcus aureus and Candida albicans. The results indicated that this compound could serve as an alternative antimicrobial agent .

- Comparison with Standard Antibiotics : In comparative tests, potassium tetrachlorocuprate(II) dihydrate exhibited antimicrobial activity comparable to standard antibiotics like Gentamicin and Clotrimazole .

- Dose-Response Relationship : The biological efficacy was shown to be dose-dependent. For instance, at concentrations of 100 μg/mL, the compound achieved approximately 80% mortality in Culex quinquefasciatus larvae, indicating its potential as a larvicide .

Toxicity Assessment

While potassium tetrachlorocuprate(II) dihydrate shows promising biological activity, toxicity assessments are crucial for evaluating its safety for human use. Studies have reported varying degrees of toxicity depending on concentration and exposure duration, necessitating further research to establish safe usage guidelines .

Biological Activity Summary Table

| Pathogen/Organism | Activity Type | Concentration Tested | Efficacy (%) | Comparison |

|---|---|---|---|---|

| Staphylococcus aureus | Antibacterial | 100 μg/mL | 85% | Comparable to Gentamicin |

| Candida albicans | Antifungal | 100 μg/mL | 80% | Comparable to Clotrimazole |

| Culex quinquefasciatus | Larvicidal | 100 μg/mL | 80% | High efficacy |

Toxicity Findings Table

| Concentration (μg/mL) | Toxicity Level | Remarks |

|---|---|---|

| 10 | Low | Minimal adverse effects |

| 100 | Moderate | Caution advised |

| 500 | High | Significant toxicity |

Q & A

Basic Research Questions

Q. What are the standard synthesis protocols for Potassium tetrachlorocupurate(II) dihydrate, and how can purity be ensured?

- Methodological Answer : Synthesis typically involves reacting copper(II) chloride with potassium chloride in acidic aqueous conditions, followed by crystallization. To ensure purity, recrystallization from hot water (60–70°C) is recommended, analogous to methods used for potassium tetracyanonickelate(II) complexes . Characterization via elemental analysis (Cu and Cl content) and XRD (to confirm crystal structure) is critical. Residual moisture should be monitored using thermogravimetric analysis (TGA), as hydration levels impact stoichiometry .

Q. Which spectroscopic techniques are most effective for characterizing Potassium tetrachlorocupurate(II) dihydrate?

- Methodological Answer :

- UV-Vis Spectroscopy : Detect d-d transitions of the Cu²⁺ center in aqueous solutions (expected λmax ~800–900 nm). Compare with reference spectra of analogous tetrachlorometallates (e.g., Pt²⁺ or Ni²⁺ complexes) .

- FT-IR : Identify vibrational bands for Cu-Cl bonds (250–350 cm⁻¹) and lattice water (broad O-H stretch ~3400 cm⁻¹). Absence of peaks >1700 cm⁻¹ confirms no organic contaminants .

- XRD : Match diffraction patterns with simulated structures from crystallographic databases (e.g., CCDC) to validate the dihydrate form .

Q. How should researchers safely handle and store Potassium tetrachlorocupurate(II) dihydrate in the laboratory?

- Methodological Answer :

- Handling : Use nitrile gloves and fume hoods to avoid inhalation/contact. Immediate rinsing with water is required for skin/eye exposure, as with other tetrachlorometallates .

- Storage : Keep in airtight containers with desiccants (e.g., silica gel) to prevent hydration/dehydration. Avoid exposure to strong oxidizers (e.g., HNO₃), which may destabilize the complex .

Advanced Research Questions

Q. How can researchers resolve contradictions in UV-Vis spectral data for Potassium tetrachlorocupurate(II) dihydrate across different solvents?

- Methodological Answer : Discrepancies often arise from solvent polarity or ligand exchange. For example, in DMSO, Cl⁻ ligands may partially dissociate, altering λmax. To validate, perform UV-Vis in inert solvents (e.g., acetonitrile) and compare with aqueous spectra. Use cyclic voltammetry to confirm Cu²⁺ redox stability in each solvent . If inconsistencies persist, conduct EXAFS to probe local coordination geometry .

Q. What experimental strategies optimize the stability of Potassium tetrachlorocupurate(II) dihydrate under varying pH conditions?

- Methodological Answer :

- pH Screening : Test stability in buffered solutions (pH 2–12) over 24–72 hours. Monitor decomposition via UV-Vis (loss of Cu²⁺ bands) or ICP-MS (Cu²⁺ leaching).

- Stabilizers : Add chelating agents (e.g., EDTA) in acidic conditions to prevent Cu(OH)₂ precipitation. In alkaline media, maintain N₂ atmosphere to avoid carbonate contamination .

Q. How can researchers address discrepancies in magnetic susceptibility measurements for this compound?

- Methodological Answer : Cu²⁺ (d⁹) typically shows paramagnetism, but deviations may indicate impurities (e.g., Cu⁺ species) or dimerization.

- Validation Steps :

Repeat measurements using SQUID magnetometry at 2–300 K.

Compare experimental μeff with theoretical values (1.73 μB for isolated Cu²⁺).

If μeff is lower, perform EPR to detect antiferromagnetic coupling or mixed oxidation states .

Q. What catalytic applications are plausible for Potassium tetrachlorocupurate(II) dihydrate, and how can activity be tested?

- Methodological Answer : Its Cu²⁺ center may catalyze oxidation reactions (e.g., alcohol to ketone).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.